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Compound of Interest

Compound Name:
Pyrimidine, 5-chloro-2-(4-

piperidinyloxy)-

CAS No.: 1211588-93-0

Cat. No.: B1650880

Get Quote

Executive Summary
The moiety 5-chloro-2-(4-piperidinyloxy)pyrimidine (CAS: 182333-66-8 for the free base; often

handled as HCl salt) is a high-value pharmacophore in medicinal chemistry. It serves as a

critical scaffold for GPR119 agonists (diabetes type 2 therapeutics) and various kinase

inhibitors.

This protocol details a robust, regioselective synthesis starting from commercially available 2,5-

dichloropyrimidine and N-Boc-4-hydroxypiperidine. Unlike generic procedures, this guide

addresses the critical regioselectivity issues inherent to pyrimidine chemistry, ensuring

exclusive substitution at the C2 position while preserving the C5-chlorine handle for

subsequent cross-coupling (e.g., Suzuki-Miyaura).

Retrosynthetic Analysis & Strategy
The synthesis relies on a Nucleophilic Aromatic Substitution (

) followed by acid-mediated deprotection.
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Disconnection: The ether linkage at C2.

Key Insight (Regioselectivity): In 2,5-dichloropyrimidine, the C2 position is flanked by two

nitrogen atoms, making it significantly more electrophilic than the C5 position. By controlling

temperature and stoichiometry, we can achieve >95% regioselectivity for C2 substitution

without touching the C5-chlorine.

Protecting Group: The piperidine nitrogen must be protected (Boc) to prevent N-arylation

competition and polymerization.

Visualization: Reaction Scheme
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Caption: Two-step regioselective synthesis pathway targeting the C2-ether linkage.

Safety & Handling (Critical)
Sodium Hydride (NaH): Pyrophoric. Reacts violently with water releasing hydrogen gas.

Must be handled under inert atmosphere (Nitrogen/Argon). Use mineral oil dispersion (60%)

for safer handling; wash with hexanes only if strictly necessary (not required here).

2,5-Dichloropyrimidine: Skin irritant and potential sensitizer.

DMF: Hepatotoxic. Use in a well-ventilated fume hood.

Experimental Protocol
Step 1: Regioselective Coupling
Objective: Synthesize tert-butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate.
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Reagents & Stoichiometry
Reagent MW ( g/mol ) Equiv.

Amount
(Example)

Role

N-Boc-4-

hydroxypiperidin

e

201.26 1.05 10.56 g Nucleophile

2,5-

Dichloropyrimidin

e

148.98 1.00 7.45 g Electrophile

Sodium Hydride

(60% in oil)
24.00 1.20 2.40 g Base

DMF

(Anhydrous)
- - 100 mL Solvent

Procedure
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar,

temperature probe, and nitrogen inlet.

Base Activation: Charge NaH (2.40 g) into the flask. Add anhydrous DMF (40 mL) and cool

to 0 °C using an ice bath.

Alkoxide Formation: Dissolve N-Boc-4-hydroxypiperidine (10.56 g) in DMF (30 mL). Add this

solution dropwise to the NaH suspension over 20 minutes.

Observation: Hydrogen gas evolution will occur.[1] Stir at 0 °C for 30 minutes until gas

evolution ceases and the solution becomes clear/viscous.

Coupling: Dissolve 2,5-dichloropyrimidine (7.45 g) in DMF (30 mL). Add this solution

dropwise to the alkoxide mixture at 0 °C.

Critical Control Point: Keep internal temperature < 5 °C to maximize C2 selectivity.

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.
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Monitoring: Check TLC (Hexane:EtOAc 3:1).[2] The starting pyrimidine (Rf ~0.6) should

disappear; product (Rf ~0.4) will appear.[3]

Quench: Cool to 0 °C. Carefully add saturated aqueous

(50 mL) to quench excess hydride.

Extraction: Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

Wash: Wash combined organics with water (2 x 100 mL) and brine (1 x 100 mL) to remove

DMF.

Note: Thorough water washes are essential to prevent DMF carryover which complicates

crystallization.

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification: The crude solid is usually pure enough (>90%). If necessary, recrystallize from

Hexane/EtOAc or purify via silica flash chromatography (0-20% EtOAc in Hexane).

Expected Yield: 13.5 – 14.5 g (85–92%). Appearance: White to off-white solid.

Step 2: Boc-Deprotection
Objective: Synthesize 5-chloro-2-(4-piperidinyloxy)pyrimidine hydrochloride.

Reagents
Reagent Equiv. Conditions

Intermediate A (from Step 1) 1.0
Dissolved in Dichloromethane

(DCM) or Dioxane

4M HCl in Dioxane 5.0
Excess acid drives reaction to

completion

Procedure
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Dissolution: Dissolve Intermediate A (10.0 g, 31.9 mmol) in anhydrous 1,4-dioxane (30 mL).

Alternatively, DCM (50 mL) can be used if precipitation is desired.

Acidification: Add 4M HCl in dioxane (40 mL, 160 mmol) dropwise at RT.

Observation: Mild exotherm. A white precipitate may begin to form immediately.

Reaction: Stir at RT for 2–3 hours.

Monitoring: LCMS or TLC (DCM:MeOH 10:1) should show complete consumption of the

Boc-protected material.

Isolation:

Dilute the mixture with diethyl ether (100 mL) to fully precipitate the salt.

Filter the white solid under a nitrogen stream (hygroscopic).

Wash the filter cake with fresh ether (2 x 30 mL).

Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Expected Yield: 7.5 – 8.0 g (94–99%). Appearance: White crystalline solid (HCl salt).

Troubleshooting & Optimization (Expert Insights)
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Issue Probable Cause Solution

Low Yield in Step 1
Moisture in DMF or NaH

degradation.

Use freshly distilled DMF or

"Sure/Seal" bottles. Ensure

NaH is fresh.

Regioselectivity Loss (C5

product)

Reaction temperature too high

during addition.

Maintain 0 °C strictly during

the addition of the pyrimidine.

Incomplete Deprotection
HCl concentration too low or

old reagent.

Use fresh 4M HCl. If using

TFA, ensure scavengers are

not needed (usually not for

Boc).

"Gummy" Product in Step 2
Residual DMF or solvent

mixture issues.

Ensure Step 1 workup

removes all DMF. Triturate the

gummy solid with

or Hexanes to induce

crystallization.

Workflow Visualization
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Caption: Workup and purification logic flow for the coupling step.
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Characterization Data (Reference)
To validate the synthesis, compare your isolated product against these expected spectral data

points:

1H NMR (400 MHz, DMSO-d6) - HCl Salt:

9.10 (br s, 2H,

),

8.65 (s, 2H, Pyrimidine H-4/6),

5.15 (m, 1H, CH-O),

3.05–3.25 (m, 4H, Piperidine

-N),

2.10–2.20 (m, 2H, Piperidine

),

1.80–1.95 (m, 2H, Piperidine

).

LC-MS:

Calculated Mass (Free Base): 213.07

Observed

: 214.1 (Cl isotope pattern visible).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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